

Natural abundance of Patulitrin in different plant species

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An In-depth Technical Guide to the Natural Abundance of Patulitrin in Plant Species

Introduction

Patulitrin, a flavonoid glycoside, is a naturally occurring phytochemical found in various plant species. It is the 7-O-β-D-glucopyranoside of patuletin. This document provides a comprehensive overview of the natural abundance of **Patulitrin**, detailing its presence in different plant species, and outlines the experimental protocols for its extraction, isolation, and quantification. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. **Patulitrin** has garnered scientific interest due to its various biological activities, including antioxidant, anti-inflammatory, and larvicidal properties[1][2].

Natural Abundance of Patulitrin

Patulitrin has been predominantly identified and quantified in plants belonging to the Tagetes genus, commonly known as marigolds. The flowers of these plants are considered a rich source of this flavonoid.

Data Presentation: Quantitative Abundance of **Patulitrin**

The following table summarizes the quantitative data available on the concentration of **Patulitrin** in Tagetes patula.



Plant Species	Variety	Plant Part	Method of Quantificati on	Patulitrin Content (% w/w)	Reference
Tagetes patula L.	"Tangerine"	Flowers	HPLC	5.11 ± 0.18 to 5.64 ± 0.17	[3][4][5][6]
Tagetes erecta L.	Not Specified	Flowers	Not Quantified	Identified as present	[1][7]

Experimental Protocols

This section details the methodologies cited in the literature for the extraction, isolation, and quantification of **Patulitrin** from plant materials.

Extraction Protocols

Protocol 1: Methanolic Extraction This protocol is a common method for extracting flavonoids from fresh plant material.

- Plant Material: 1 kg of fresh flowers of Tagetes patula[2].
- Procedure:
 - The collected fresh flowers are extracted with 80% methanol (MeOH) under reflux[2].
 - The resulting alcoholic concentrate is then successively fractionated using solvents of increasing polarity, such as benzene (3 x 250 ml), peroxide-free diethyl ether (Et2O) (3 x 250 ml), and finally ethyl acetate (EtOAc) (4 x 250 ml)[2]. Patulitrin is typically found in the more polar fractions like ethyl acetate.

Protocol 2: Ethanolic Extraction This method combines maceration with thermal extraction for efficient recovery.

- Plant Material: 150 g of Tagetes patula L. flowers[4].
- Procedure:



- Extraction is performed using 70% ethanol (EtOH) in a 1:5 plant material to solvent ratio[4].
- The process combines maceration with subsequent thermal extraction in a boiling water bath to enhance efficiency[4].
- The water-alcohol extract is filtered and then concentrated using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to yield a thick residue[4].

Isolation Protocols

Protocol 1: Adsorption Column Chromatography This is a standard technique for separating individual flavonoids from a crude extract.

- Starting Material: Concentrated thick extract from Tagetes patula flowers[4].
- Procedure:
 - The concentrated extract is dried onto silica gel (L 40/100) to create a powder[4].
 - This powder is applied to a chromatographic column packed with silica gel in chloroform[4].
 - The column is eluted with chloroform followed by a gradient of chloroform-ethanol mixtures in various ratios (e.g., 99:1, 98:2, 97:3, up to 60:40)[4].
 - Eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing Patulitrin[4].

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) This technique is effective for isolating compounds from complex mixtures.

- Starting Material: n-butanol fraction of a crude acetone extract from defatted Tagetes patula inflorescences[1].
- Procedure:



- The n-butanol fraction (BF) is first fractionated by reversed-phase polyamide column chromatography[1].
- The resulting subfractions are then subjected to HSCCC to isolate pure Patulitrin[1].

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

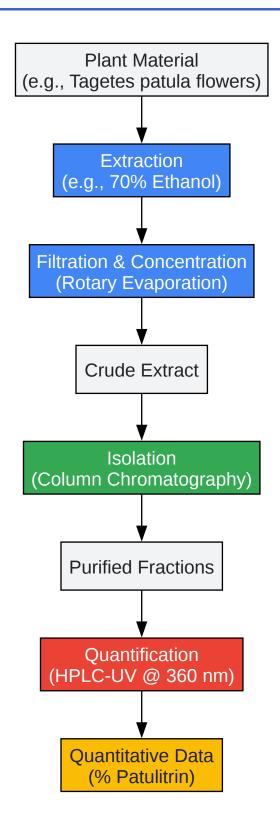
HPLC is the standard method for the accurate quantification of **Patulitrin**.

- Instrumentation: A micro-column liquid chromatograph is used[5].
- Sample Preparation: Water-alcohol extracts are prepared from the flowers of Tagetes patula[3].
- Chromatographic Conditions:
 - Method: Reverse-phase HPLC[5].
 - Detection: UV detector set at a wavelength of 360 nm, which is a maximum absorption wavelength for Patulitrin[3][6].
- Validation: The method's accuracy is confirmed, with a reported error for a single determination of Patulitrin at a 95% confidence probability being ±3.32%[3][4][5][6].

Visualizations: Workflows and Pathways Experimental Workflow for Patulitrin Analysis

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of **Patulitrin** from Tagetes species.





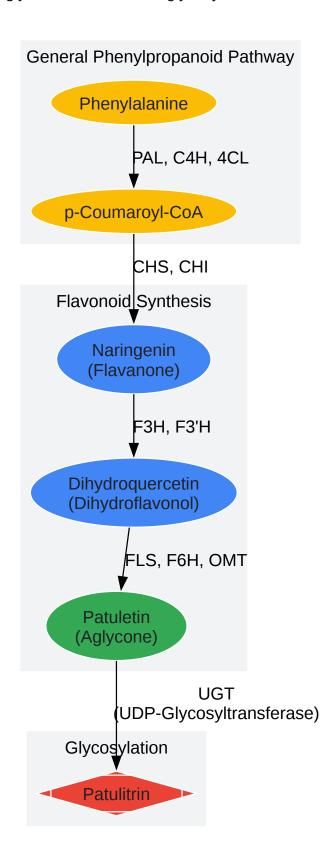
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Caption: Generalized workflow for Patulitrin extraction and analysis.

Biosynthesis of Patulitrin



Patulitrin is synthesized via the flavonoid biosynthesis pathway. The process involves the creation of the patuletin aglycone, which is then glycosylated.



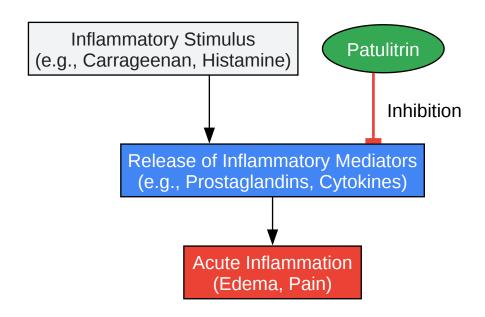


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Caption: Simplified biosynthesis pathway leading to **Patulitrin**.

Anti-Inflammatory Mechanism of Action

Patulitrin and its aglycone, patuletin, exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.



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Caption: Patulitrin's inhibitory effect on inflammatory mediators.

Conclusion

Patulitrin is a significant flavonoid predominantly found in the flowers of Tagetes species, with Tagetes patula showing a particularly high concentration of up to 5.64% by dry weight[3]. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques such as solvent extraction, column chromatography, and HPLC[2][3][4]. The compound's notable anti-inflammatory and antioxidant activities underscore its potential for further investigation in drug discovery and development[1][8]. This guide provides a foundational technical overview for researchers aiming to explore the natural sourcing and therapeutic applications of Patulitrin.



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